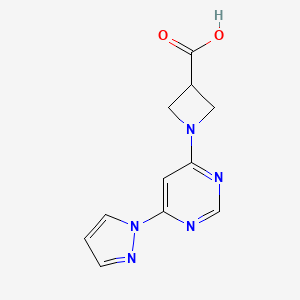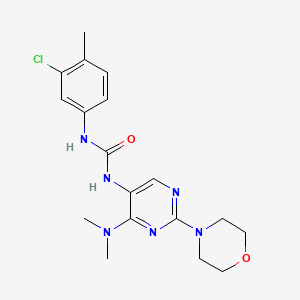![molecular formula C12H12ClNO3 B2537757 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one CAS No. 128101-39-3](/img/structure/B2537757.png)
6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one has been explored in various studies. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. This process involved a Diels-Alder reaction with propargyl bromide, followed by substitution with nucleophiles to introduce acyclo sugar moieties, and subsequent treatments to afford the benzyl protected C-nucleosides. The final products were obtained after debenzylation and deprotection steps .
Molecular Structure Analysis
The molecular structure of 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one is not directly discussed in the provided papers. However, the structure-activity relationships of similar compounds, such as 4H-3,1-benzoxazin-4-ones, have been studied. These compounds exhibit various biological activities when substituted at specific positions. For example, derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position and substitutions at the 6-position with different halogens showed lipid-altering characteristics .
Chemical Reactions Analysis
The chemical reactivity of compounds within the same family as 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one has been investigated. For example, 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione underwent phase-transfer catalytic conditions to yield 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones when reacted with amides and thioamides. The nature of the substituents influenced the reaction mode and the nature of the products, indicating the potential for diverse chemical transformations within this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one are not explicitly detailed in the provided papers. However, the properties of structurally related compounds suggest that substitutions at various positions can significantly affect their biological activities and physical properties. For example, the presence of a bromine atom at the 6-position of 4H-3,1-benzoxazin-4-ones was found to be optimal for eliciting hypolipidemic effects in rats . This implies that the physical and chemical properties of such compounds are crucial for their biological function and can be fine-tuned through molecular modifications.
Aplicaciones Científicas De Investigación
Coordination Chemistry
The adaptable coordination chemistry of similar benzo[d][1,3]oxazine derivatives towards metals such as zinc and mercury has been explored. These compounds exhibit high versatility, providing different environments to the metal center due to diverse coordination modes. In one study, a pentacoordinated zinc center with an iminic "open" structure ligand was identified, showcasing the potential of these compounds in creating complex metal-organic frameworks (Ardizzoia, Brenna, & Therrien, 2010).
Synthetic Potential for Pharmaceutical Compounds
Benzo[1,4]-oxazine derivatives, including those with structural modifications, have attracted considerable interest for their potential in novel pharmaceutical compound development. The synthesis of pyrido[2,3-b][1,4]oxazine as a scaffold for bioactive compounds highlights the versatility of these compounds in medicinal chemistry. Such derivatives have been pursued for their structural novelty and potential pharmacological activities (Gim et al., 2007).
Propiedades
IUPAC Name |
6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNVBGTFZYJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)
![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)